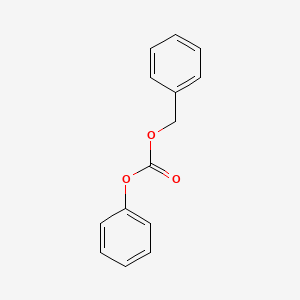
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
概要
説明
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic amine with the molecular formula C10H14N2. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core with a methyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.
作用機序
Target of Action
Related compounds such as 1,2,3,4-tetrahydroisoquinoline have been shown to interact with dopaminergic neurons .
Mode of Action
It’s suggested that related compounds may have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
Biochemical Pathways
Related compounds have been shown to influence the dopamine metabolism pathway .
Result of Action
Related compounds have been shown to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
生化学分析
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with mitochondrial complex I, influencing its activity . The nature of these interactions often involves binding to specific sites on the enzymes, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect dopaminergic neurons, leading to changes in their function . Additionally, it has been observed to impact the forced swimming test in animal models, indicating its potential effects on cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been found to interact with dopamine D2 receptors, although it does not displace antagonistic ligands bound to these receptors . This interaction can lead to alterations in cellular signaling pathways and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its long-term efficacy . Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as improving behavioral responses in the forced swimming test . At higher doses, it can exhibit toxic or adverse effects, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with mitochondrial complex I can affect the overall metabolic activity of cells . These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target areas . This distribution is critical for the compound’s efficacy and its ability to exert its effects on cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it can interact with specific biomolecules . This localization is vital for its role in cellular processes and its overall biochemical activity.
準備方法
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. For instance, the reaction can be carried out at elevated temperatures (around 100°C) using hydrochloric acid as the catalyst .
化学反応の分析
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Reagents like alkyl halides and acyl chlorides are commonly used.
Cyclization: The compound can undergo intramolecular cyclization to form complex polycyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds.
科学的研究の応用
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its unique structure contributes to the biological activity of the final products.
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but differs in its biological activity and therapeutic potential.
Tetrahydroquinoline: The parent compound without the methyl and amine groups, which has different chemical reactivity and applications.
Quinoline: The fully aromatic version of the compound, which is more stable and has distinct chemical properties.
The uniqueness of this compound lies in its combination of a tetrahydroquinoline core with a methyl and amine group, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications.
特性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGAOBAAEGMMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458992 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304690-94-6 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

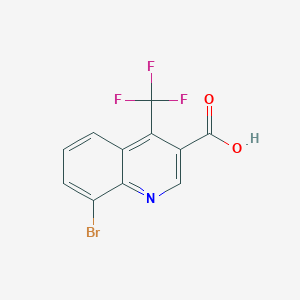


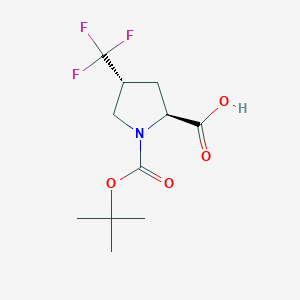
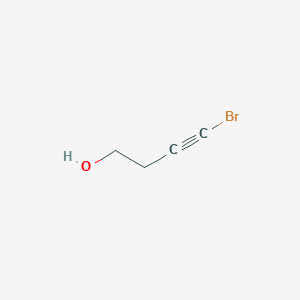
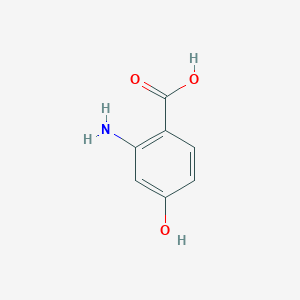

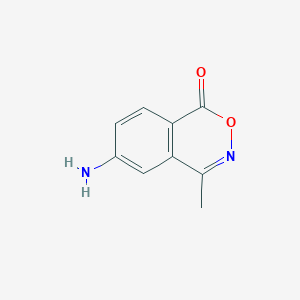
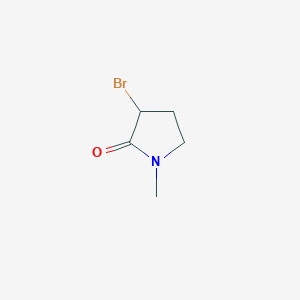

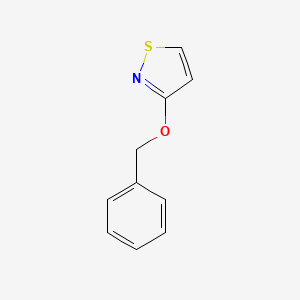
![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)
